3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both thiophene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: It has been shown to interact with voltage-gated sodium channels and L-type calcium channels, which are crucial in the modulation of neuronal excitability.
Pathways Involved: The compound modulates pain pathways by inhibiting the transmission of pain signals in the nervous system.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
3-(3-Methylthiophen-2-yl)methylenehydrazinecarbothioamide: Used in catalytic applications.
Uniqueness
3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
1021143-68-9 |
---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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